molecular formula C8H16F3N B1488386 (3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine CAS No. 1565436-16-9

(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine

Cat. No.: B1488386
CAS No.: 1565436-16-9
M. Wt: 183.21 g/mol
InChI Key: SFWDPNCQMYFXRL-UHFFFAOYSA-N
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Description

“(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the molecular formula C8H16F3N . It is also known as GNE-493. The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14F3N/c1-5(2)6(3)11-4-7(8,9)10/h5-6,11H,4H2,1-3H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 183.21 g/mol. It is a liquid at room temperature .

Scientific Research Applications

Amide Synthesis Enhancement

B(OCH2CF3)3, derived from B2O3 and 2,2,2-trifluoroethanol, is notable for its effectiveness in the direct synthesis of amides from carboxylic acids and a broad spectrum of amines. The process is enhanced by the low racemization in the amidation of N-protected amino acids and the ability to use this reagent for the efficient formylation of various amines through transamidation of dimethylformamide (Lanigan, Starkov, & Sheppard, 2013).

Trifluoromethylated Amine Synthesis

The compound 1,1-bis(dimethylamino)-2,2,2-trifluoroethane, when catalyzed by Lewis acids like ZnI2, generates a carbocation that engages in valuable electrophilic reactions with alkynes, electron-rich alkenes, and TMS cyanide, yielding products like trifluoromethylated alkynylamines, homoallylic amines, α,β-unsaturated ketones, and cyanoamines in considerable yields (Xu & Dolbier, 2000).

Polymer Research

A novel trifluoromethyl-substituted bis(ether amine) monomer, synthesized from 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane, led to the creation of organosoluble, low-colored fluorinated polyimides. These polyimides, characterized by high solubility, thermal stability, and low dielectric constants, present significant potential in various industrial applications due to their specialized properties (Chung, Tuan-Wen Tzu, & Hsiao, 2006).

Catalysis and Reaction Mechanisms

Enantioselective Olefin Epoxidation

Homologous biphenyl and binaphthyl tertiary azepines and quaternary iminium salts, derived from (S)- and (R)-3,3-dimethylbutan-2-amine, demonstrated effectiveness as catalysts in the enantioselective epoxidation of unfunctionalized olefins, showcasing their potential in producing optically active compounds (Vachon, Lauper, Ditrich, & Lacour, 2006).

Safety and Hazards

This compound is considered hazardous. It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

3,3-dimethyl-N-(2,2,2-trifluoroethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3N/c1-6(7(2,3)4)12-5-8(9,10)11/h6,12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWDPNCQMYFXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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